molecular formula C18H12BrClFN3O2 B2954566 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1209385-25-0

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2954566
CAS No.: 1209385-25-0
M. Wt: 436.67
InChI Key: QSSIAZIITVKOLL-UHFFFAOYSA-N
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Description

2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a pyridazinone-based acetamide derivative characterized by a 4-bromophenyl-substituted pyridazinone core and a 3-chloro-4-fluorophenyl acetamide moiety. Its structure combines electron-withdrawing groups (Br, Cl, F) that influence electronic properties, steric effects, and intermolecular interactions, which are critical for biological activity and pharmacokinetics .

Properties

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClFN3O2/c19-12-3-1-11(2-4-12)16-7-8-18(26)24(23-16)10-17(25)22-13-5-6-15(21)14(20)9-13/h1-9H,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSIAZIITVKOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a pyridazine derivative notable for its potential biological activities. This article explores its structural features, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Structural Characteristics

The molecular formula of the compound is C19H15BrClN3O2C_{19}H_{15}BrClN_{3}O_{2}, with a molecular weight of approximately 432.7 g/mol. The structure includes a bromophenyl group and a chloro-fluorophenyl moiety, which are significant for its pharmacological properties.

PropertyValue
Molecular FormulaC19H15BrClN3O2C_{19}H_{15}BrClN_{3}O_{2}
Molecular Weight432.7 g/mol
Key Functional GroupsPyridazine, Acetamide

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of halogen substituents (bromine and chlorine) enhances the lipophilicity and binding affinity to biological targets.

Anticancer Activity

Studies have shown that pyridazine derivatives can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, similar compounds have demonstrated efficacy against various cancer cell lines by inducing cell cycle arrest and promoting apoptosis through mitochondrial pathways .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Compounds featuring bromophenyl groups have been reported to exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes crucial for cellular metabolism or signaling pathways.
  • Receptor Modulation : It may bind to receptors involved in inflammatory responses, thereby modulating the associated pathways.

Molecular docking studies are recommended to elucidate the binding affinities and specific interactions with target proteins .

Comparative Analysis

When comparing this compound to other pyridazine derivatives, it is essential to highlight unique features that contribute to its biological activity:

Compound NameMolecular FormulaNotable Features
This compoundC19H15BrClN3O2C_{19}H_{15}BrClN_{3}O_{2}Halogenated phenyl groups
N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamideC19H16BrN3O2C_{19}H_{16}BrN_{3}O_{2}Contains benzyl group
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)acetamideC19H19N5O3C_{19}H_{19}N_{5}O_{3}Methoxy substitution

Case Studies

  • Study on Anticancer Activity : A recent study demonstrated that a related pyridazine derivative inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another investigation found that a compound structurally similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several pyridazinone-acetamide derivatives, differing primarily in aryl substituents and substitution patterns. Key analogues include:

Compound Name Key Substituents Biological Activity/Application Reference
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide 4-Bromophenyl, 3-methoxybenzyl Mixed FPR1/FPR2 agonist
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide 4-Bromophenyl, 4-methoxybenzyl Potent FPR2-specific agonist
2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-...acetamide Benzylpiperidinyl, antipyrine hybrid Antipyrine/pyridazinone hybrid (properties under study)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Chloro-4-fluorophenyl, naphthyl Structural analog with reported crystallographic data

Key Observations:

  • Substituent Position and Selectivity : The 3-chloro-4-fluorophenyl group in the target compound introduces steric and electronic effects distinct from 4-bromophenyl or methoxybenzyl substituents. For example, methoxy groups in FPR ligands enhance hydrophilicity but reduce metabolic stability compared to halogenated aryl groups .
  • Crystallographic Differences : Bond lengths in the acetamide moiety (e.g., C1–C2: 1.501 Å vs. 1.53 Å in N-(4-bromophenyl)acetamide) and dihedral angles between aromatic rings (54.8°–77.5° in dichlorophenyl analogs) suggest conformational flexibility that may influence receptor binding .

Pharmacological and Physicochemical Properties

  • FPR Agonist Activity: The 4-bromophenyl-pyridazinone core is associated with FPR2 agonism, but the 3-chloro-4-fluorophenyl acetamide in the target compound may shift selectivity. For instance, methoxybenzyl substituents in analogues enhance FPR2 specificity, while halogenated aryl groups improve membrane permeability .

Structural and Functional Divergence

  • Hydrogen Bonding : Unlike N-(4-bromophenyl)acetamide derivatives, which form R₂²(10) dimers via N–H⋯O bonds , the 3-chloro-4-fluorophenyl group in the target compound may disrupt dimerization, altering crystal packing and solubility.
  • Receptor Binding: Molecular docking studies suggest that bulkier substituents (e.g., 3-chloro-4-fluorophenyl vs.

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